Benzyl 3-methyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . . This compound is characterized by the presence of an oxirane (epoxide) ring, a carboxylate group, and a benzyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 3-methyloxirane-2-carboxylate can be synthesized through various methods, including the ring-opening polymerization of β-butyrolactone mediated by activated anionic initiators . Another effective method involves the oxidation of poly(3-hydroxybutyrate) crotonate with m-chloroperbenzoic acid . These methods provide a controlled approach to obtaining the desired compound with specific end groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using bulk manufacturing and custom synthesis techniques . These methods ensure the availability of the compound for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-methyloxirane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Tertiary amines are often used as catalysts in the ring-opening reactions of oxiranes with carboxylic acids.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: β-Hydroxypropyl esters are commonly formed through nucleophilic substitution.
Scientific Research Applications
Benzyl 3-methyloxirane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzyl 3-methyloxirane-2-carboxylate involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and the formation of various products . The carboxylate group can participate in esterification and other reactions, while the benzyl group provides stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzyl chloroformate: Known for its use in organic synthesis as a protecting group for amines.
Ethyl 3-benzyl-3-methyloxirane-2-carboxylate: A similar compound with an ethyl group instead of a benzyl group.
Uniqueness
Benzyl 3-methyloxirane-2-carboxylate is unique due to its combination of an oxirane ring, carboxylate group, and benzyl group, which provides a versatile platform for various chemical reactions and applications. Its specific structure allows for targeted interactions in both synthetic and biological contexts.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
benzyl 3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H12O3/c1-8-10(14-8)11(12)13-7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
InChI Key |
UHIKDVRJDKZQQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.